molecular formula C16H18F2N4O3 B8286374 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-6-fluoro-1-(2-fluoroethyl)-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo- CAS No. 84424-25-9

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-6-fluoro-1-(2-fluoroethyl)-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo-

Cat. No.: B8286374
CAS No.: 84424-25-9
M. Wt: 352.34 g/mol
InChI Key: NCZWVCWMZQQRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-6-fluoro-1-(2-fluoroethyl)-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo- is a useful research compound. Its molecular formula is C16H18F2N4O3 and its molecular weight is 352.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-6-fluoro-1-(2-fluoroethyl)-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-6-fluoro-1-(2-fluoroethyl)-7-(3-(methylamino)-1-pyrrolidinyl)-4-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

84424-25-9

Molecular Formula

C16H18F2N4O3

Molecular Weight

352.34 g/mol

IUPAC Name

6-fluoro-1-(2-fluoroethyl)-7-[3-(methylamino)pyrrolidin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C16H18F2N4O3/c1-19-9-2-4-21(7-9)15-12(18)6-10-13(23)11(16(24)25)8-22(5-3-17)14(10)20-15/h6,8-9,19H,2-5,7H2,1H3,(H,24,25)

InChI Key

NCZWVCWMZQQRTL-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)CCF)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 7-ethylsulfonyl-6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (26.7 g) obtained according to the Reference Example 2, 3-(N-acetyl-N-methylamino)pyrrolidine (15.5 g), triethylamine (10.0 ml), and ethanol (300 ml) was heated under reflux for one hour. The reaction mixture was concentrated to a half volume under reduced pressure. To the mixture was added water (200 ml), and the resulting crystals were collected by filtration, and recrystallized from chloroform-ethanol to give 24.8 g of ethyl 7-[3-(N-acetyl-N-methylamino)-1-pyrrolidinyl]-6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate melting at 227°-229° C. A solution of the above ester (20.0 g) in 20% hydrochloric acid (120 ml) was heated under reflux for 3 hours. After the reaction was completed, water (60 ml) and ethanol (120 ml) were added to the reaction mixture, and the resulting crystals were collected by filtration. The crystals were dissolved in hot water (800 ml) and the solution was treated with charcoal. The filtrate was adjusted to pH 8.5-9.0 by addition of 27% aqueous ammonia. The crystals were collected by filtration, washed with water, and dried to give 11.0 g of the compound 4, m.p. 243°-245° C.
Name
ester
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two

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